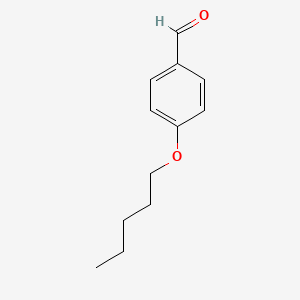

4-(Pentyloxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVGSXODFOBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063994 | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-91-4 | |

| Record name | 4-(Pentyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pentyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(pentyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PENTOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL312YEG7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Pentyloxy)benzaldehyde CAS number and properties

CAS Number: 5736-91-4 Primary Application: Liquid Crystal Mesogens & Organic Synthesis Intermediates

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical aromatic aldehyde used extensively in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials.[1][2] Characterized by a rigid phenyl core, a reactive formyl group, and a flexible pentyl tail, it serves as a "mesogenic building block." This structural duality allows researchers to fine-tune phase transition temperatures and solubility profiles in final materials. This guide provides a validated protocol for its synthesis, characterization, and downstream application in Schiff base formation.[3]

Physicochemical Characterization

The compound typically exists as a colorless to pale yellow liquid at room temperature, distinct from its lower homologs (e.g., methoxy) which are often solids. The hydrophobic pentyl chain significantly reduces water solubility while enhancing compatibility with organic matrices.

Table 1: Key Properties

| Property | Value/Description |

| CAS Number | 5736-91-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C at 10 mmHg (Estimated) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |

| Refractive Index |

Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis

Reaction Type: Nucleophilic Substitution (

This protocol utilizes a base-promoted alkylation of 4-hydroxybenzaldehyde with 1-bromopentane. The choice of Potassium Carbonate (

Reaction Scheme & Mechanism

The phenolic hydroxyl group is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the primary carbon of 1-bromopentane.

Figure 1: Step-wise mechanism for the Williamson ether synthesis of this compound.

Experimental Procedure

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Potassium Iodide (catalytic, 0.1 eq - accelerates reaction via Finkelstein-like halide exchange)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

-

Activation: Add anhydrous

(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow. -

Addition: Add 1-bromopentane (18.1 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).

-

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetone) for 4–6 hours.

-

Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (

) should disappear, replaced by the less polar product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (400 mL) to precipitate the product and dissolve inorganic salts.

-

Extract with Ethyl Acetate (

mL). -

Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. If necessary, purify via vacuum distillation or silica gel column chromatography.

Spectroscopic Identification

To ensure trustworthiness of the synthesized material, the following spectral signatures must be verified.

H-NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.88 | Singlet (s) | 1H | -CH O | Characteristic aldehyde proton (deshielded). |

| 7.83 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Part of AA'BB' system; electron-withdrawing effect of carbonyl. |

| 6.99 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by electron-donating alkoxy group. |

| 4.04 | Triplet (t) | 2H | -OCH ₂- | Methylene protons adjacent to oxygen. |

| 1.81 | Quintet (m) | 2H | -OCH₂CH ₂- | Beta-methylene protons. |

| 1.45–1.35 | Multiplet (m) | 4H | -(CH ₂)₂- | Central alkyl chain protons. |

| 0.93 | Triplet (t) | 3H | -CH ₃ | Terminal methyl group. |

Infrared (IR) Spectroscopy[10]

-

C=O Stretch: Strong band at ~1680–1690 cm⁻¹ (Conjugated aldehyde).

-

C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.

-

C-O-C Stretch: Strong bands at ~1250 cm⁻¹ (Aryl alkyl ether).

Applications in Drug Discovery & Material Science

Liquid Crystal Synthesis (Schiff Bases)

This compound is a precursor for calamitic liquid crystals . The reaction with para-substituted anilines yields Schiff bases (imines), which often exhibit nematic or smectic mesophases due to the high aspect ratio of the resulting molecule.

Protocol Insight: The condensation is reversible. To drive the reaction to completion, water must be removed, typically using a Dean-Stark trap or anhydrous

Figure 2: Synthesis pathway for Schiff base liquid crystals using this compound.

Pharmaceutical Intermediates

The aldehyde moiety allows for rapid diversification via:

-

Reductive Amination: Synthesis of secondary amines.

-

Knoevenagel Condensation: Formation of cinnamic acid derivatives (potential antioxidants).

Safety & Handling (GHS Classification)

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[8]

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-pentyloxybenzoic acid) upon prolonged exposure to air.

References

-

CymitQuimica. this compound CAS 5736-91-4 Properties.[1][2][9] Retrieved from

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from

-

BenchChem. Applications of Alkoxybenzaldehydes in Liquid Crystal Research. Retrieved from

-

ChemicalBook. this compound NMR and Spectral Data. Retrieved from

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

Sources

- 1. CAS 5736-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-(Pentyloxy)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(pentyloxy)benzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document delves into its synthesis, spectral characterization, and potential applications, offering insights for professionals in research and drug development.

Introduction: The Versatility of Alkoxybenzaldehydes

This compound belongs to the class of alkoxy-substituted aromatic aldehydes, which are pivotal building blocks in the synthesis of a wide array of complex organic molecules. The presence of both a reactive aldehyde group and a lipophilic pentyloxy chain imparts a unique combination of properties, making it a versatile intermediate in the development of novel compounds with potential therapeutic applications. The aldehyde functionality serves as a reactive handle for various chemical transformations, including nucleophilic additions, oxidations, and reductions, which are fundamental in constructing the intricate molecular architectures essential for drug efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical and chemical properties of this compound. Please note that while some experimental data is available, other values are based on calculations and estimations from reliable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [2] |

| CAS Number | 5736-91-4 | [1] |

| Appearance | Colorless to pale yellow liquid with a distinctive aromatic odor. | |

| Boiling Point | 418.50 ± 1.50 K (145.35 °C) at 0.10 kPa (reduced pressure) | [2] |

| Calculated Normal Boiling Point: 576.70 K (303.55 °C) | [2] | |

| Melting Point | Calculated: 328.17 K (55.02 °C) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |

| LogP (Octanol/Water) | Calculated: 3.068 | [2] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks an n-pentyl halide.

Reaction Scheme:

Sources

Structural Elucidation and Synthetic Utility of 4-(Pentyloxy)benzaldehyde

Topic: Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Introduction: Molecular Architecture

4-(Pentyloxy)benzaldehyde (CAS 5736-91-4) is a pivotal intermediate in organic synthesis, distinguished by its bifunctional nature.[1] It possesses a reactive aldehyde moiety capable of condensation reactions and a lipophilic pentyloxy tail that imparts solubility and flexibility.[1] This specific architecture makes it a cornerstone in the design of calamitic (rod-like) liquid crystals , where the balance between a rigid aromatic core and a flexible alkyl tail is critical for mesophase formation.[2][3]

Core Physicochemical Profile[3]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 5736-91-4 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Physical State | Colorless to pale yellow liquid (at STP) |

| Boiling Point | ~144–147 °C (at 1 mmHg) |

| Solubility | Soluble in EtOH, CHCl₃, DMF; Insoluble in H₂O |

| Key Functional Groups | Aldehyde (-CHO), Ether (-O-C₅H₁₁) |

The Isomerism Landscape

Understanding the isomeric landscape is essential for applications requiring high purity or specific steric properties. For this compound, isomerism is divided into Regioisomerism (position of substituents) and Chain Isomerism (branching of the pentyl group).

Regioisomerism and Mesogenic Potential

The position of the pentyloxy group relative to the aldehyde defines the molecule's linearity.

-

Para- (4-): The linear structure maximizes molecular anisotropy, essential for liquid crystal phases (nematic/smectic).

-

Meta- (3-) & Ortho- (2-): These isomers introduce "kinks" in the molecular shape, significantly reducing the melting point and often destroying liquid crystalline behavior by preventing efficient packing.

Chain Isomerism

The "pentyl" chain can exist as straight-chain (n-pentyl) or branched variants (isopentyl, neopentyl). In materials science, the n-pentyl chain is preferred for promoting lower viscosity in liquid crystals, whereas branched chains increase steric bulk and melting points.

Visualization: Isomeric Hierarchy

The following diagram illustrates the structural divergence of the C₁₂H₁₆O₂ scaffold relevant to this derivative.

Figure 1: Structural classification of pentyloxybenzaldehyde isomers. Green nodes indicate the preferred configuration for liquid crystal applications.

Synthetic Methodology: Optimized Williamson Ether Synthesis

The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

Experimental Protocol

Objective: Synthesis of this compound via Sₙ2 substitution.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromopentane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Base

-

Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst

-

Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Mechanism Note: The carbonate deprotonates the phenol (pKa ~7.6), creating a strong nucleophile.

-

-

Alkylation: Add 1-bromopentane (15 mL, 120 mmol) and a catalytic amount of KI.

-

Catalytic Role: I⁻ displaces Br⁻ to form the more reactive 1-Iodopentane in situ (Finkelstein exchange), accelerating the rate-determining step.

-

-

Reflux: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot should disappear.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography (Silica gel).

Functional Applications: Liquid Crystal Synthesis

The primary utility of this compound lies in its conversion to Schiff Bases (Azomethines) . The reaction with aromatic amines creates a rigid "rod" core, while the pentyloxy tail acts as a flexible spacer, lowering the melting point to accessible ranges for display technologies.

Reaction Pathway: Imine Condensation

The aldehyde reacts with 4-substituted anilines (e.g., 4-hexylaniline) to form mesogenic imines. This reaction is reversible and typically requires acid catalysis and water removal (Dean-Stark trap).

Figure 2: Synthetic pathway from precursor to functional liquid crystal mesogen.

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aldehyde Proton: δ 9.88 ppm (s, 1H, -CH O). Distinctive singlet.

-

Aromatic Protons:

-

δ 7.83 ppm (d, 2H, ortho to carbonyl).

-

δ 6.99 ppm (d, 2H, meta to carbonyl).

-

Note: The characteristic AA'BB' pattern confirms 1,4-disubstitution (para).

-

-

Alkoxy Chain:

-

δ 4.04 ppm (t, 2H, -OCH ₂-). Triplet indicates attachment to CH₂.

-

δ 1.81–1.35 ppm (m, 6H, alkyl chain methylene).

-

δ 0.93 ppm (t, 3H, terminal -CH ₃).

-

Infrared Spectroscopy (FT-IR)[3][5]

-

C=O Stretch: ~1680–1690 cm⁻¹ (Strong, aldehyde).

-

C-H Stretch (Aldehyde): ~2730 cm⁻¹ and 2830 cm⁻¹ (Fermi doublet).

-

C-O-C Stretch: ~1250 cm⁻¹ (Ether linkage).

References

-

MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. (Discusses similar alkoxy-benzaldehyde homologs in LC synthesis). Retrieved from [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)-. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(pentyloxy)benzaldehyde: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(pentyloxy)benzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of each analytical technique and supported by field-proven insights.

The structural elucidation of an organic molecule is a puzzle, with each spectroscopic method providing unique and complementary pieces of information. Here, we will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound to build a complete and validated molecular portrait.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Causality in the ¹H NMR Spectrum

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group of the aldehyde, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups, like the pentyloxy group, shield adjacent protons, shifting their signals to a lower frequency (upfield). The splitting pattern, or multiplicity, of a signal arises from spin-spin coupling between non-equivalent neighboring protons and follows the n+1 rule, where 'n' is the number of adjacent protons.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.88 | Singlet (s) | 1H | - |

| Aromatic (ortho to -CHO) | ~7.84 | Doublet (d) | 2H | ~8.8 |

| Aromatic (ortho to -O-) | ~7.01 | Doublet (d) | 2H | ~8.8 |

| Methylene (-OCH₂-) | ~4.03 | Triplet (t) | 2H | ~6.6 |

| Methylene (-OCH₂CH₂-) | ~1.82 | Quintet | 2H | ~7.0 |

| Methylene (-(CH₂)₂-) | ~1.44 | Multiplet (m) | 2H | - |

| Methylene (-(CH₂)₃-) | ~1.38 | Multiplet (m) | 2H | - |

| Terminal Methyl (-CH₃) | ~0.93 | Triplet (t) | 3H | ~7.2 |

Data is based on typical values for 4-alkoxybenzaldehydes and predicted spectra.[1][2]

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (singlet, ~9.88 ppm): The single proton of the aldehyde group appears as a sharp singlet far downfield.[1] This significant downfield shift is a direct consequence of the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl double bond. Its integration value of 1H confirms the presence of a single aldehyde proton.

-

Aromatic Protons (doublets, ~7.84 and ~7.01 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1] The two protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a lower field (~7.84 ppm). The two protons ortho to the electron-donating pentyloxy group are shielded and resonate at a higher field (~7.01 ppm).[1] The integration of 2H for each doublet confirms this assignment. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

-

Pentyloxy Chain Protons:

-

The -OCH₂- protons (triplet, ~4.03 ppm) are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The triplet multiplicity is due to coupling with the two protons on the neighboring methylene group (n+1 = 2+1 = 3).

-

The terminal methyl protons (-CH₃, triplet, ~0.93 ppm) are the most shielded protons in the molecule, appearing furthest upfield. They are split into a triplet by the two adjacent methylene protons.

-

The remaining methylene protons appear as overlapping multiplets in the typical aliphatic region (~1.3-1.8 ppm).

-

Caption: Proposed mass fragmentation pathway for this compound.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS establishes the molecular formula as C₁₂H₁₆O₂.

-

IR confirms the presence of an aldehyde, an aromatic ring, and an ether functional group.

-

¹³C NMR shows the presence of 12 unique carbons, including a carbonyl, six aromatic, and five aliphatic carbons.

-

¹H NMR provides the final and most detailed piece of the puzzle, showing the para-substitution pattern on the benzene ring, the connectivity of the pentyloxy chain, and the presence of the aldehyde proton.

Together, these spectroscopic data provide an unambiguous confirmation of the structure of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide demonstrates the synergistic power of NMR, IR, and Mass Spectrometry in the structural elucidation of this compound. Each technique provides a unique and essential layer of information, and their combined interpretation leads to a confident and complete structural assignment. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is indispensable for ensuring the identity, purity, and quality of their synthesized compounds.

References

-

Royal Society of Chemistry. (2021). Supporting Information for [Example Article Title]. [Link]

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 38-45. [Link]

-

Nakum, K. J., et al. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Molecular Crystals and Liquid Crystals, 688(1), 1-12. [Link]

-

NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]

-

NPL. (n.d.). 13C NMR spectroscopy. [Link]

-

ResearchGate. (2026). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

-

Asaruddin, M. R., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (2021). Benzaldehyde, 4-(pentyloxy)- IR Spectrum. In NIST Chemistry WebBook. [Link]

-

PubChem. (2025). This compound. [Link]

-

NIST. (2021). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. (2016). Benzaldehyde. [Link]

-

Pramana - Journal of Physics. (1993). Overtone spectroscopy of benzaldehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C-NMR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/IR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)

-

University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

-

Elixir International Journal. (2015). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical Calculation Studies on o-nitrobenzaldehyde. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Pentyloxy)benzaldehyde in Organic Solvents

Foreword: A Molecule of Dichotomy

In the landscape of chemical synthesis and materials science, 4-(pentyloxy)benzaldehyde stands as a molecule of interest, serving as a key intermediate in the development of fragrances, liquid crystals, and potential pharmaceutical agents.[1][2] Its structure presents a fascinating dichotomy: a polar, reactive aldehyde functional group bonded to a phenyl ring, which is in turn made significantly more lipophilic by a five-carbon ether linkage. This amphiphilic nature is the primary determinant of its behavior in solution, making a thorough understanding of its solubility not merely an academic exercise, but a practical necessity for process optimization, formulation development, and reaction engineering.

This guide eschews a simple recitation of data. Instead, it serves as a comprehensive methodological and theoretical framework for the research scientist. We will dissect the physicochemical properties of this compound, explore the intermolecular forces that govern its dissolution, and provide robust, field-proven protocols for the precise experimental determination of its solubility across a spectrum of organic solvents.

Physicochemical & Structural Profile

A molecule's solubility is fundamentally dictated by its intrinsic properties. Before any experimental work, a thorough analysis of the solute is paramount. This compound (CAS 5736-91-4) is typically a colorless to pale yellow liquid.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Normal Boiling Point (Predicted) | 303.55 °C (576.70 K) | [3] |

| Normal Melting Point (Predicted) | 55.02 °C (328.17 K) | [3] |

| logP (Octanol/Water Partition Coeff.) | 3.068 (Predicted) | [3] |

| Water Solubility (Predicted) | 10⁻³⁵¹ mol/L (Predicted) | [3] |

The high predicted logP value and extremely low predicted water solubility highlight the molecule's predominantly nonpolar, hydrophobic character.[3] This is a direct consequence of the pentyloxy group and the benzene ring, which overshadow the polarity of the carbonyl and ether functionalities.

To visualize this, we can map the molecule's distinct regions of polarity.

This structure leads to a clear hypothesis: solubility will be highest in solvents that can effectively solvate both the extensive nonpolar regions (via London dispersion forces) and, to a lesser extent, the polar ether and carbonyl groups (via dipole-dipole interactions). Solvents with moderate polarity, such as ethers and esters, are expected to be particularly effective.

Guiding Principles: The "Why" of Solubility

The adage "like dissolves like" is a useful simplification, but a deeper understanding requires considering the specific intermolecular forces at play.

-

Van der Waals Forces : The large, nonpolar pentyloxy tail and the phenyl ring will interact favorably with nonpolar solvents (e.g., hexane, toluene) and the nonpolar regions of other organic solvents through London dispersion forces.

-

Dipole-Dipole Interactions : The carbonyl group (C=O) possesses a significant dipole moment. This allows for favorable interactions with other polar molecules, such as acetone or ethyl acetate.

-

Hydrogen Bonding : this compound lacks a hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors.[4] This means it can interact favorably with protic solvents like ethanol and methanol, though the large nonpolar domain will limit overall solubility compared to smaller aldehydes.[4][5]

The interplay of these forces means that no single solvent parameter can perfectly predict solubility. However, considering a solvent's polarity, hydrogen bonding capability, and dispersion forces provides a strong framework for solvent selection and for rationalizing experimental results.

A Validated Protocol for Experimental Solubility Determination

Accurate solubility data is the bedrock of process development. The following section details a robust, self-validating workflow for determining the equilibrium solubility of this compound. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium.[6]

Pre-analytical Phase: Ensuring System Integrity

The validity of any result is contingent on the quality of the starting materials.

-

Solute Purity Verification :

-

Rationale : Impurities can significantly alter measured solubility.

-

Protocol : Obtain high-purity this compound (≥98%). If purity is uncertain or lower, purification via vacuum distillation is recommended. Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H-NMR to ensure the absence of precursor materials (e.g., 4-hydroxybenzaldehyde) or side-products.[7]

-

-

Solvent Selection and Preparation :

-

Rationale : A range of solvents should be chosen to probe different types of intermolecular interactions. Water content can drastically affect solubility.

-

Protocol : Select a panel of at least five HPLC-grade or equivalent high-purity solvents. A suggested panel includes:

-

Nonpolar : n-Hexane

-

Moderately Polar Aprotic : Toluene, Ethyl Acetate, Acetone

-

Polar Protic : Ethanol, Methanol

-

-

Use solvents from freshly opened bottles or ensure they are anhydrous, as water can create competing interactions.

-

Experimental Phase: The Isothermal Shake-Flask Method

This workflow is designed to establish a true equilibrium between the undissolved solute and the saturated solution.

-

Causality Note : Using excess solute (Step 1) is critical to ensure the final solution is genuinely saturated. Equilibration for at least 24 hours (Step 2) is necessary to achieve thermodynamic equilibrium; shorter times may yield lower, kinetically-limited values. Filtering (Step 5) is a mandatory step to remove microscopic particles that would otherwise inflate the measured concentration.

Analytical Phase: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the method of choice for quantifying aromatic aldehydes due to its high sensitivity, specificity, and robustness.[8][9]

-

Calibration Curve Construction :

-

Protocol : Prepare a series of at least six standard solutions of this compound in the chosen solvent, with concentrations spanning the expected range of the diluted samples.

-

Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max), typically around 280-285 nm for this chromophore.

-

Plot peak area versus concentration. The resulting line should have a coefficient of determination (R²) ≥ 0.999 for a valid calibration.

-

-

Sample Analysis :

-

Protocol : Inject the accurately diluted, filtered saturate into the HPLC system under the same conditions as the standards.

-

Record the peak area.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of the original saturated solution.

-

-

System Suitability :

-

Trustworthiness : To ensure the system is performing correctly, inject a mid-range standard multiple times (n=5) throughout the analytical run. The relative standard deviation (RSD) of the peak areas should be less than 2%.

-

Data Presentation and Interpretation

Results should be compiled in a clear, comparative format. The experiment should be run in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Table 2: Template for Solubility Data of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 1.88 | Data ± SD | Data ± SD |

| Toluene | 2.38 | Data ± SD | Data ± SD |

| Ethyl Acetate | 6.02 | Data ± SD | Data ± SD |

| Acetone | 20.7 | Data ± SD | Data ± SD |

| Ethanol | 24.5 | Data ± SD | Data ± SD |

| Methanol | 32.7 | Data ± SD | Data ± SD |

By correlating the experimentally determined solubility with solvent properties like the dielectric constant, a quantitative structure-property relationship (QSPR) can begin to be established, moving from raw data to predictive understanding.

Conclusion

This guide provides a comprehensive framework for the rigorous determination and understanding of the solubility of this compound. By grounding experimental work in a solid theoretical understanding of the molecule's structure and the intermolecular forces at play, researchers can generate high-quality, reliable data. The detailed, self-validating protocols for the isothermal shake-flask method coupled with HPLC-UV analysis represent a robust methodology applicable not only to this specific aldehyde but to a wide range of organic compounds. This systematic approach is indispensable for scientists in process chemistry, materials science, and drug development who require precise control over their solution-phase systems.

References

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available from: [Link]

-

Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]

-

University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Available from: [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

-

Patsnap. Synthetic method for p-hydroxybenzaldehyde - Eureka. Available from: [Link]

-

Chemguide. an introduction to aldehydes and ketones. Available from: [Link]

-

National Center for Biotechnology Information. (2010). 4-(Benzyloxy)benzaldehyde. In PubChem. Available from: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Available from: [Link]

-

National Center for Biotechnology Information. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem. Available from: [Link]

-

ResearchGate. molecular structure of this compound. Available from: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link]

-

PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Available from: [Link]

-

RSIS International. ms_1766852416_9102.docx. Available from: [Link]

-

Scribd. Organic Compound Identification Guide. Available from: [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

-

National Council of Educational Research and Training. testsforfunctionalgroups - inorganiccompounds. Available from: [Link]

-

ResearchGate. (2017). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

Sources

- 1. CAS 5736-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. RSIS International [rsisinternational.org]

- 7. researchgate.net [researchgate.net]

- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

synthesis of 4-(pentyloxy)benzaldehyde from p-hydroxybenzaldehyde

A Technical Guide for Mesogen Precursor Development

Executive Summary & Application Context

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and Schiff base ligands. Its structural significance lies in the p-alkoxy tail, which imparts the necessary anisotropy and flexibility required for nematic or smectic phase formation in downstream derivatives.

This guide details the synthesis via Williamson Etherification , optimizing for yield and purity. Unlike generic protocols, this method prioritizes the removal of unreacted phenolic species—a common impurity that severely degrades the performance of subsequent liquid crystal domains.

Mechanistic Foundation

The synthesis proceeds via an

Critical Reaction Parameters:

-

Nucleophile Generation: The phenolic proton (

) is acidic enough to be deprotonated by mild bases like Potassium Carbonate ( -

Solvent Effects: Dimethylformamide (DMF) or Acetonitrile (

) are preferred. They solvate the cation ( -

Sterics: The primary halide (1-bromopentane) offers minimal steric hindrance, facilitating a rapid

attack.

Mechanistic Pathway (DOT Visualization)

Caption: Sequential deprotonation and concerted bimolecular substitution mechanism.

Experimental Protocol

Scale: 10 mmol (Adaptable) | Expected Yield: 85-92%

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Substrate |

| 1-Bromopentane | 151.04 | 1.2 | 1.81 g (1.5 mL) | Electrophile (Excess) |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Base |

| DMF (Anhydrous) | - | - | 15 mL | Solvent |

| Potassium Iodide | 166.00 | 0.1 | 0.16 g | Catalyst (Finkelstein) |

Step-by-Step Methodology

-

Activation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g) in anhydrous DMF (15 mL).

-

Add anhydrous

(2.76 g). -

Self-Validation Check: Stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating the formation of the phenoxide anion.

-

-

Alkylation:

-

Add 1-bromopentane (1.5 mL) dropwise.

-

Optional: Add catalytic KI (0.16 g) to accelerate the reaction via in situ formation of the more reactive 1-iodopentane.

-

Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. -

Monitor: Check TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar product (

-

-

Quenching & Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product typically oils out or precipitates.

-

Extract with Ethyl Acetate (

mL).

-

-

Purification (The "Purity Lock"):

-

Critical Wash: Wash the combined organic layer with 10% NaOH (20 mL) .

-

Why? This converts any unreacted starting phenol back into water-soluble phenoxide, removing it from the organic phase. This is superior to simple water washes.

-

Wash with brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure.

-

-

Final Isolation:

-

The residue is usually a pale yellow oil or low-melting solid.

-

If solidification is slow, recrystallize from cold Ethanol/Water (9:1) or perform vacuum distillation if high purity is required for liquid crystal applications.

-

Characterization & Data Analysis

Confirm structure using NMR and IR. The disappearance of the phenolic -OH is the primary indicator of conversion.

Spectroscopic Data Table

| Technique | Signal/Peak | Assignment | Structural Confirmation |

| CHO | Intact aldehyde functionality. | ||

| (CDCl | Ar-H (ortho to CHO) | AA'XX' system characteristic of p-substitution. | |

| Ar-H (ortho to OR) | Upfield shift due to electron-donating oxygen. | ||

| Diagnostic: Confirms ether linkage formation. | |||

| Alkyl chain methylene. | |||

| Terminal methyl group. | |||

| FT-IR | 1690 cm | C=O Stretch | Conjugated aldehyde. |

| 1255 cm | C-O-C Stretch | Aryl alkyl ether bond. | |

| Absent | O-H Stretch | Validation: No broad peak at 3200-3400 cm |

Experimental Workflow (DOT Visualization)

Caption: Operational workflow emphasizing the critical NaOH wash step for purity.

Safety & Troubleshooting

Hazard Mitigation

-

Alkyl Halides: 1-Bromopentane is an irritant and potential alkylating agent. Handle in a fume hood.

-

Reaction Pressure: Do not seal the vessel tightly if heating; use a reflux condenser to manage solvent vapor.

-

Waste: The aqueous wash contains DMF and basic phenol residues; dispose of as halogenated organic waste.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Product is Red/Dark | Oxidation of aldehyde | Perform reaction under Nitrogen ( |

| Starting Material Persists | Water in solvent | DMF must be anhydrous; water quenches the phenoxide anion. |

References

-

Williamson Ether Synthesis Mechanism & Scope

- Boyd, R., & Morrison, R. (1992). Organic Chemistry. Prentice Hall.

- Note: For specific application in liquid crystals, see

-

Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters..." Mol.[1][2][3][4][5][6] Cryst. Liq. Cryst. (Contextualizes the use of alkoxybenzaldehydes).

-

Spectral Data Verification

- Protocol Grounding (General Alkylation)

-

Physical Properties

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

- 7. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

The Versatile Role of 4-(Pentyloxy)benzaldehyde in Advanced Materials Science: A Technical Guide

Foreword: Unlocking Molecular Potential

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to technological advancement. Among the vast array of molecular building blocks, 4-(pentyloxy)benzaldehyde emerges as a compound of significant interest. Its unique combination of a reactive aldehyde group, a rigid aromatic core, and a flexible pentyloxy chain bestows upon it a versatile chemical personality. This guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its potential in liquid crystals, functional polymers, and organic electronics. We will explore the causal relationships between its molecular architecture and material properties, offering field-proven insights and detailed experimental methodologies.

Foundational Attributes of this compound

This compound is an organic compound featuring a benzaldehyde molecule substituted with a pentyloxy group (-O(CH₂)₄CH₃) at the para position. This seemingly simple structure gives rise to a set of chemical and physical properties that are highly advantageous for materials synthesis.

Molecular Structure and Key Features:

-

Reactive Aldehyde Group (-CHO): The aldehyde functionality serves as a versatile chemical handle for a variety of reactions, most notably condensation reactions to form Schiff bases (imines) and Wittig reactions to create alkenes.

-

Aromatic Phenyl Ring: The central benzene ring provides rigidity and promotes π-π stacking interactions, which are crucial for the formation of ordered structures in materials like liquid crystals and organic semiconductors.

-

Flexible Pentyloxy Chain: The five-carbon alkyl chain introduces flexibility and influences the solubility of the molecule and its derivatives in organic solvents. The length and conformation of this chain play a critical role in determining the mesomorphic properties of liquid crystals and the processability of polymers.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 5736-91-4 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in ethanol and ether |

The interplay of these structural features is the cornerstone of this compound's utility in materials science. The following sections will explore its application in distinct domains, providing both theoretical understanding and practical protocols.

Core Application: A Cornerstone for Liquid Crystal Synthesis

The most established and extensively researched application of this compound is in the synthesis of thermotropic liquid crystals, particularly those of the Schiff base (azomethine) type. These materials exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity.

The Causality of Mesomorphism: Structure-Property Relationships

The ability of molecules derived from this compound to form liquid crystalline phases (mesophases) is a direct consequence of their calamitic (rod-like) shape.[1] The rigid core, typically composed of two or more phenyl rings, provides the necessary structural anisotropy, while the flexible terminal alkyl chains, such as the pentyloxy group, influence the intermolecular forces and packing efficiency.[1]

The condensation reaction of this compound with a substituted aniline is a common and efficient method to synthesize these rod-shaped molecules. The resulting imine linkage (-CH=N-) extends the rigid core, enhancing the molecular aspect ratio, a critical factor for mesophase formation.[2]

Experimental Protocol: Synthesis of a Homologous Series of N-(4-(pentyloxy)benzylidene)-4-alkylanilines

This protocol describes a general and reliable method for the synthesis of a homologous series of Schiff base liquid crystals. By varying the length of the alkyl chain on the aniline component, the transition temperatures and the nature of the mesophases can be systematically tuned.

Materials:

-

This compound

-

4-alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, 4-octylaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

-

To this solution, add an equimolar amount (10 mmol) of the desired 4-alkylaniline.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified Schiff base liquid crystal.[3]

-

Dry the purified product under vacuum.

Characterization:

The synthesized compounds should be characterized by:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1610-1630 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4]

-

Polarized Optical Microscopy (POM): To identify the type of liquid crystal phases (e.g., nematic, smectic) by observing the characteristic optical textures.[4]

Emerging Applications in Functional Polymers

While the use of this compound in liquid crystals is well-documented, its potential as a monomer for the synthesis of functional polymers is an area of growing interest. The aldehyde group provides a convenient route to various polymerization reactions, leading to polymers with tailored properties for specific applications.

Poly(azomethine)s: Thermally Stable and Potentially Conductive Materials

Poly(azomethine)s, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine (-CH=N-) linkage in their backbone. These polymers can be synthesized through the polycondensation of a dialdehyde with a diamine. This compound, being a monoaldehyde, can be used to synthesize polymers with azomethine side chains or as an end-capping agent to control the molecular weight of poly(azomethine)s.

The incorporation of the pentyloxy group can enhance the solubility and processability of these often rigid and intractable polymers.[5] Furthermore, the extended conjugation in the poly(azomethine) backbone can impart semiconductor properties, making them candidates for applications in organic electronics.[6]

Hypothetical Synthesis of a Poly(azomethine) with Pentyloxy Side Chains:

A potential route to a soluble, thermally stable poly(azomethine) could involve the reaction of a diamine with a dialdehyde, where a portion of the dialdehyde is replaced with this compound to introduce the solubilizing side chains.

Polymers via Wittig-type Reactions

The Wittig reaction, which converts aldehydes and ketones into alkenes, can be adapted for polymerization.[7][8] By reacting a dialdehyde with a bis(phosphonium salt), polymers containing vinylene linkages in their backbone can be synthesized. This compound could be incorporated into such polymerizations to introduce pendant pentyloxy groups, thereby modifying the polymer's properties. These poly(phenylene vinylene) (PPV) analogues are well-known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs).[9]

Prospective Roles in Organic Electronics

The molecular features of this compound make it and its derivatives intriguing candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The Influence of Alkoxy Side Chains on Charge Transport

In organic semiconductors, the arrangement of molecules in the solid state is critical for efficient charge transport.[10] The introduction of flexible alkyl or alkoxy side chains is a widely employed strategy to control the intermolecular packing and improve the solubility of the material, which is essential for solution-based processing of electronic devices.[11]

The pentyloxy group in derivatives of this compound can serve several key functions:

-

Solubility Enhancement: The alkyl chain improves solubility in common organic solvents, enabling the use of cost-effective fabrication techniques like spin-coating and printing.

-

Morphology Control: The side chains influence the self-assembly and crystallization of the molecules in thin films, which directly impacts the charge carrier mobility.[12]

-

Electronic Tuning: The oxygen atom in the alkoxy group is electron-donating, which can affect the energy levels (HOMO and LUMO) of the molecule and, consequently, the charge injection and transport properties.[11]

While specific research on OFETs based on this compound derivatives is still emerging, the principles established for other alkoxy-substituted organic semiconductors strongly suggest their potential. The design of novel liquid crystalline semiconductors based on this molecular scaffold is a particularly promising avenue, as the self-organizing nature of liquid crystals can lead to highly ordered thin films with excellent charge transport characteristics.

Concluding Remarks and Future Outlook

This compound is a versatile and valuable building block in materials science. Its well-established role in the synthesis of Schiff base liquid crystals is a testament to the precise control its molecular structure offers over macroscopic material properties. The detailed experimental protocols provided in this guide offer a solid foundation for the exploration of these fascinating materials.

Looking forward, the potential applications of this compound in functional polymers and organic electronics represent exciting frontiers. The ability to tune solubility, thermal stability, and electronic properties through its incorporation into polymeric and small-molecule systems opens up a vast design space for new materials with tailored functionalities. As the demand for solution-processable and high-performance organic materials continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation technologies.

References

-

Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. Available at: [Link]

-

Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

-

Synthesis and Mesomorphic Properties of new Schiff Base Liquid Crystals, N-[4-(4-n-Alkanoyloxybenzoyloxy)-2-Hydroxybenzylidene]-4-Substituted-Ani lines. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Available at: [Link]

-

Chiral Liquid Crystals: Structures, Phases, Effects. MDPI. Available at: [Link]

-

Organic materials for organic electronic devices. ResearchGate. Available at: [Link]

-

Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3-pentyloxythiophene). ResearchGate. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. ResearchGate. Available at: [Link]

-

Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. ResearchGate. Available at: [Link]

-

Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. Available at: [Link]

-

Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace. Available at: [Link]

-

The Role of Side Chains and Hydration on Mixed Charge Transport in n-Type Polymer Films. PubMed Central. Available at: [Link]

-

Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ScienceDirect. Available at: [Link]

-

Organic materials for electronic and optoelectronic devices. ResearchGate. Available at: [Link]

-

Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]

-

Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. RSC Publishing. Available at: [Link]

-

Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Beilstein Journals. Available at: [Link]

-

Chain conformations dictate multiscale charge transport phenomena in disordered semiconducting polymers. PubMed. Available at: [Link]

-

Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. PubMed Central. Available at: [Link]

-

Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

Recent advances in materials for organic light emitting diodes. ResearchGate. Available at: [Link]

-

Materials Chemistry C. RSC Publishing. Available at: [Link]

-

Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. Scientific Research Publishing. Available at: [Link]

-

Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. RSC Publishing. Available at: [Link]

-

Wittig reaction. Chemistry LibreTexts. Available at: [Link]

-

Recent advances in thermotropic liquid crystals. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Chain conformations dictate multiscale charge transport phenomena in disordered semiconducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

discovery and history of 4-alkoxybenzaldehydes

An In-Depth Technical Guide to the Discovery and History of 4-Alkoxybenzaldehydes

Abstract This technical guide explores the chemical lineage, synthetic evolution, and material applications of 4-alkoxybenzaldehydes. From the initial isolation of anisaldehyde in the 19th century to its pivotal role in the development of room-temperature liquid crystals (MBBA), this class of compounds serves as a case study in organic functionalization. We provide a validated experimental protocol for the synthesis of homologous series via Williamson etherification and analyze the mechanistic underpinnings of their reactivity.

Part 1: Historical Genesis & Discovery[1][2]

The history of 4-alkoxybenzaldehydes is bifurcated into two eras: the "Fragrance Era" (isolation from essential oils) and the "Materials Era" (liquid crystal synthesis).

The Fragrance Era (1840s – 1880s)

The simplest member of this class, 4-methoxybenzaldehyde (Anisaldehyde) , was the first to be identified.

-

Isolation: In the mid-19th century, chemists including Cahours (c. 1845) isolated "anisic acid" and its aldehyde precursors from anise oil (Pimpinella anisum) and fennel oil. The oxidation of anethole (the primary component of anise oil) was the primary route to identification.

-

First Synthesis (1877): The industrial synthesis was established in 1877. Unlike the extraction methods, this involved the controlled oxidation of p-cresyl methyl ether (4-methoxytoluene). This marked the transition from agricultural extraction to industrial chemical manufacturing, providing a reliable feedstock for the perfumery industry (hawthorn scent).

The Materials Era (1960s – Present)

The significance of the 4-alkoxybenzaldehyde family exploded with the discovery of liquid crystals.

-

The MBBA Breakthrough (1969): Hans Kelker and Richard Hatz synthesized N-(4-methoxybenzylidene)-4-butylaniline (MBBA) . This was the first stable nematic liquid crystal at room temperature.

-

Role: 4-Methoxybenzaldehyde was the electrophilic partner in the Schiff base condensation with 4-butylaniline.

-

Impact: This necessitated the synthesis of longer-chain homologs (4-ethoxy, 4-propoxy, 4-butoxybenzaldehyde) to tune the phase transition temperatures of liquid crystalline materials.

-

Figure 1: Historical timeline from natural extraction to liquid crystal application.

Part 2: Chemical Architecture & Synthetic Pathways

The synthesis of 4-alkoxybenzaldehydes has evolved from oxidative degradation to constructive alkylation. The modern laboratory standard is the O-alkylation of 4-hydroxybenzaldehyde , which allows for modular access to any chain length.

The Williamson Ether Synthesis (Preferred Route)

This route is preferred for research applications due to its high yield and the availability of 4-hydroxybenzaldehyde as a commodity chemical.

Mechanism:

-

Deprotonation: A base (typically

) deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide anion. The resonance stabilization of the aldehyde group at the para position increases the acidity of the phenol ( -

Attack: The phenoxide attacks the primary carbon of an alkyl halide (e.g., 1-bromobutane).

-

Leaving Group: The halide leaves, forming the ether linkage.

Alternative: Vilsmeier-Haack Formylation

Used when the starting material is an alkoxybenzene (e.g., anisole).

-

Reagents:

. -

Mechanism: Electrophilic Aromatic Substitution (EAS). The chloroiminium ion attacks the electron-rich aromatic ring.

-

Limitation: Less flexible for generating diverse long-chain homologs compared to the alkylation of the hydroxy-aldehyde.

Figure 2: Mechanistic pathway for the Williamson Ether Synthesis of 4-alkoxybenzaldehydes.

Part 3: Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 4-Butoxybenzaldehyde (Representative Homolog). Scale: 10 mmol. Yield Target: >90%.

Reagents & Equipment

-

Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).

-

Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq).

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol, 2.0 eq). -

Solvent: Dimethylformamide (DMF) or Acetonitrile (

). Note: DMF accelerates -

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

gas. -

Solvation: Add 4-hydroxybenzaldehyde (10 mmol) and anhydrous

(20 mmol) to the flask. Add DMF (15 mL). Stir at room temperature for 15 minutes.-

Causality: This pre-stirring period ensures complete deprotonation of the phenol before the electrophile is introduced, minimizing side reactions.

-

-

Alkylation: Add 1-bromobutane (11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Eluent: 20% Ethyl Acetate/Hexane).

-

Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the lower-Rf phenol spot.

-

-

Workup (Self-Validating):

-

Pour mixture into 100 mL ice-cold water. (The product should precipitate or form an oil; DMF dissolves in the water).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with 1M NaOH (to remove unreacted phenol—critical purity step) and then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via Kugelrohr distillation or silica gel column chromatography.

Part 4: Physical Properties & Homolog Comparison

The physical state of these aldehydes changes predictably with chain length, a property critical for their use in liquid crystal formulation.

| Compound | Chain Length | Melting Point (°C) | Boiling Point (°C) | Application |

| 4-Methoxybenzaldehyde | C1 | -1 | 248 | Fragrance, Pharma Precursor |

| 4-Ethoxybenzaldehyde | C2 | 13 | 255 | Liquid Crystal Intermediate |

| 4-Propoxybenzaldehyde | C3 | ~19 | 265 | Liquid Crystal Intermediate |

| 4-Butoxybenzaldehyde | C4 | ~25 (Liquid/Solid) | 285 | LC (MBBA Precursor) |

| 4-Hexyloxybenzaldehyde | C6 | 32 | >300 | Smectic Phase LCs |

Table 1: Comparison of physical properties across the homologous series.

Part 5: References

-

Cahours, A. (1845). "Recherches sur l'huile d'anis." Annales de Chimie et de Physique, 14, 483. (Foundational isolation of anisic compounds).

-

Tiemann, F. & Herzfeld, H. (1877). "Über die Darstellung von Anisaldehyd." Berichte der deutschen chemischen Gesellschaft, 10, 63. (First industrial synthesis).

-

Kelker, H. & Scheurle, B. (1969). "A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point." Angewandte Chemie International Edition, 8(11), 884-885. Link (Discovery of MBBA).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).

-

Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.[4] ( seminal text on alkoxybenzaldehyde derivatives in LCs).

Sources

Technical Guide: 4-(Pentyloxy)benzaldehyde as a Strategic Precursor in Organic Synthesis

Executive Summary

4-(Pentyloxy)benzaldehyde (CAS: 5736-91-4) serves as a critical bifunctional scaffold in modern organic synthesis. Structurally, it bridges the gap between reactive aromatic chemistry and materials science. The aldehyde moiety acts as a versatile electrophilic "head" for condensation reactions, while the pentyloxy (C5) "tail" imparts essential lipophilicity and anisotropy.

This guide details its application in synthesizing Liquid Crystal (LC) mesogens and bioactive pharmacophores . Unlike generic benzaldehydes, the C5-alkoxy chain lowers melting points and stabilizes nematic/smectic phases, making it indispensable in the display technology sector and increasing bioavailability in drug design.

Chemical Profile & Reactivity Analysis

Structural Causality

The molecule's utility is defined by two competing electronic effects:

-

The Pentyloxy Tail (+M Effect): The oxygen atom donates electron density into the benzene ring via resonance, increasing the nucleophilicity of the ring carbons but slightly deactivating the aldehyde carbonyl toward nucleophilic attack compared to nitro-benzaldehydes. However, this donation is crucial for the electronic delocalization required in optical materials.

-